
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide is a chemical compound with the molecular formula C21H37BrNP. It is a phosphonium salt that features a cyanoethyl group and three cyclohexyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)(tricyclohexyl)phosphanium bromide typically involves the reaction of tricyclohexylphosphine with 2-bromoacetonitrile. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction Reactions: The cyano group can be reduced to primary amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed for the reduction of the cyano group.
Major Products Formed
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include primary amines.
Aplicaciones Científicas De Investigación
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Cyanoethyl)(tricyclohexyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanoethyl group can participate in nucleophilic addition or substitution reactions, while the tricyclohexylphosphine moiety can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the phosphorus atom.
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyanoethyl)triphenylphosphonium bromide: Similar structure but with phenyl groups instead of cyclohexyl groups.
(2-Cyanoethyl)triethylphosphonium bromide: Similar structure but with ethyl groups instead of cyclohexyl groups.
(2-Cyanoethyl)tributylphosphonium bromide: Similar structure but with butyl groups instead of cyclohexyl groups.
Uniqueness
(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide is unique due to the presence of bulky cyclohexyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in reactions where steric effects play a crucial role in determining the outcome.
Propiedades
Número CAS |
670272-41-0 |
|---|---|
Fórmula molecular |
C21H37BrNP |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
2-cyanoethyl(tricyclohexyl)phosphanium;bromide |
InChI |
InChI=1S/C21H37NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h19-21H,1-16,18H2;1H/q+1;/p-1 |
Clave InChI |
NNUXBKIFUREYRT-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)[P+](CCC#N)(C2CCCCC2)C3CCCCC3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


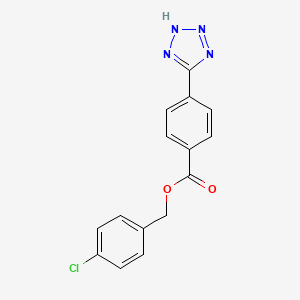
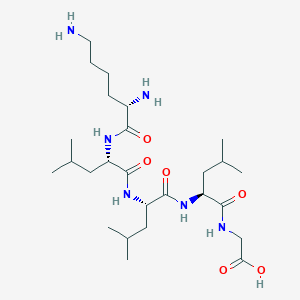
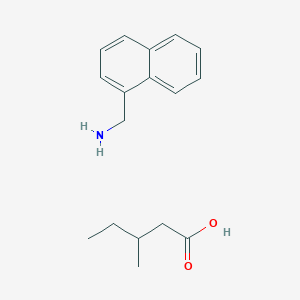
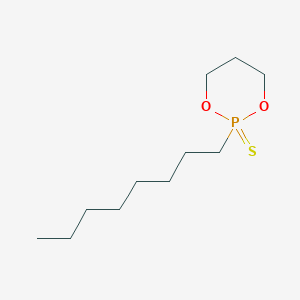
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
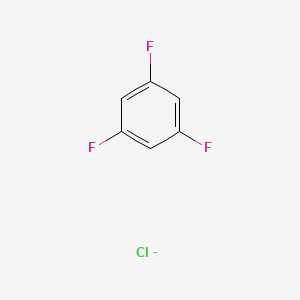



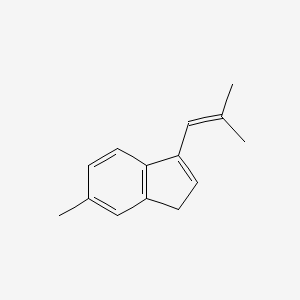

![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)

